3-(4-methoxyphenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide
CAS No.:
Cat. No.: VC8501097
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O2S |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | (E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
| Standard InChI | InChI=1S/C21H20N2O2S/c1-15-4-3-5-17(12-15)13-19-14-22-21(26-19)23-20(24)11-8-16-6-9-18(25-2)10-7-16/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-8+ |
| Standard InChI Key | NVAVHXBTUBZJJK-DHZHZOJOSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)OC |
| SMILES | CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a planar -configured acrylamide linker connecting a 4-methoxyphenyl group to a 5-(3-methylbenzyl)-substituted thiazole ring. The IUPAC name, (E)-3-(4-methoxyphenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide, reflects its stereochemistry and substituent arrangement. Key structural attributes include:
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Thiazole moiety: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, known to enhance bioavailability and target binding in drug candidates.
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Methoxy group: The para-methoxy substitution on the phenyl ring contributes to electron-donating effects, influencing electronic distribution and intermolecular interactions.
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Acrylamide bridge: The -unsaturated carbonyl system enables conjugation and potential Michael addition reactivity.
Table 1: Molecular and Spectroscopic Properties
Synthesis and Characterization
Spectroscopic Validation
Biological Activity and Mechanism of Action
Antimicrobial and Anticancer Prospects
Thiazole derivatives are reported to disrupt bacterial cell wall synthesis and induce apoptosis in cancer cells via caspase activation . While direct evidence for this compound is lacking, its structural similarity to bioactive molecules suggests untapped therapeutic potential.
Comparative Analysis with Structural Analogs
Table 2: Comparison with AR-A014418
The replacement of urea with acrylamide may alter hydrogen-bonding capacity, potentially improving solubility but reducing target affinity .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy group and thiazole substituents to optimize pharmacokinetics.
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In Vivo Toxicology: Assess metabolic stability and organ-specific toxicity in rodent models.
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Crystallographic Studies: Co-crystallization with GSK-3β or analogous kinases to elucidate binding modes .
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